2-Hexadecyl-1-octadecanol
Overview
Description
1-Octadecanol, 2-hexadecyl- is a long-chain fatty alcohol with the molecular formula C34H70O. It is also known as 2-hexadecyl-1-octadecanol and has a molecular weight of 494.92 g/mol . This compound is typically used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Octadecanol, 2-hexadecyl- can be synthesized through the reaction of long-chain alcohols such as 1-hexadecanol and 1-octadecanol with maleic anhydride. This reaction forms amphiphilic mono-L cis-butene dicarboxylates, which can then be further processed to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 1-octadecanol from octadecanoic acid (stearic acid) is achieved through hydrogenation using a Ni/Co/Mo sulfide catalyst in a liquid-phase trickle-bed reactor . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Octadecanol, 2-hexadecyl- undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidants to form corresponding aldehydes or carboxylic acids.
Reduction: Can be reduced to form alkanes or other reduced forms of alcohols.
Substitution: Participates in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Forms aldehydes or carboxylic acids.
Reduction: Produces alkanes or other reduced alcohols.
Substitution: Results in the formation of alkyl halides or other substituted compounds.
Scientific Research Applications
1-Octadecanol, 2-hexadecyl- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of amphiphilic compounds and as a precursor for the preparation of nanoparticles.
Biology: Employed in the study of lipid bilayers and membrane structures.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, emulsifiers, and stabilizers.
Mechanism of Action
The mechanism of action of 1-octadecanol, 2-hexadecyl- involves its interaction with lipid membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
1-Octadecanol, 2-hexadecyl- can be compared with other long-chain fatty alcohols such as:
1-Hexadecanol (Cetyl alcohol): Similar in structure but with a shorter carbon chain.
1-Octadecanol (Stearyl alcohol): Has the same carbon chain length but lacks the additional hexadecyl group.
Uniqueness
The presence of the additional hexadecyl group in 1-octadecanol, 2-hexadecyl- imparts unique amphiphilic properties, making it more effective in applications requiring both hydrophilic and hydrophobic interactions.
Properties
IUPAC Name |
2-hexadecyloctadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34(33-35)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGLLMWPRVWKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074370 | |
Record name | 1-Octadecanol, 2-hexadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69472-23-7 | |
Record name | 2-Hexadecyl-1-octadecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69472-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octadecanol, 2-hexadecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069472237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octadecanol, 2-hexadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octadecanol, 2-hexadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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